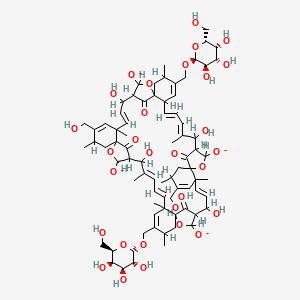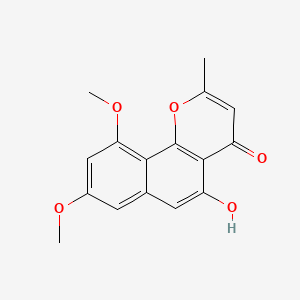
Flavasperone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flavasperone is a naphtho-gamma-pyrone that is 4H-naphtho[1,2-b]pyran-4-one carrying a methyl substituent at position2, a hydroxy substituent at position 5 and two methoxy substotuents at positions 8 and 10. Originally isolated from Aspergillus niger. It has a role as an acyl-CoA:cholesterol acyltransferase 2 inhibitor, an Aspergillus metabolite, a marine metabolite and an antiviral agent. It is a naphtho-gamma-pyrone, an aromatic ether and a member of phenols.
Asperxanthone, also known as TMC 256C2 or flavasperone, belongs to the class of organic compounds known as naphthopyranones. Naphthopyranones are compounds containing a naphthopyran skeleton where a ring carbon bears a carboxylic acid group. Naphthtopyran is made up of the pyran ring fused to a naphthalene ring system. Asperxanthone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, asperxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, asperxanthone can be found in fruits and nuts. This makes asperxanthone a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Protective Effects in Diabetic Retinopathy
A study by Liu, Liou, Hong, and Liu (2017) revealed that hesperidin, a flavanone found in citrus fruits, offers protective effects against oxidative stress and apoptosis in retinal ganglial cells under high glucose conditions, which is relevant for diabetic retinopathy treatment (Liu, Liou, Hong, & Liu, 2017).
Anticancer Properties
Palit, Kar, Sharma, and Das (2015) found that hesperetin induces apoptosis in breast carcinoma cells, providing evidence of its potential as an anticancer agent (Palit, Kar, Sharma, & Das, 2015).
Benefits in Aging
Miler et al. (2016) demonstrated that naringenin and hesperetin, citrus flavanones, improve antioxidant status and membrane lipid compositions in the liver of old-aged rats, indicating potential benefits for aging-related conditions (Miler et al., 2016).
Neuroprotective Effects
Hesperidin, hesperetin, and neohesperidin, as studied by Hwang and Yen (2008), show neuroprotective effects against H2O2-induced cytotoxicity in PC12 cells, suggesting their potential in neurodegenerative disease intervention (Hwang & Yen, 2008).
Cardiovascular Protection
Chanet, Milenkovic, Manach, Mazur, and Morand (2012) reported that flavanones like hesperidin and naringin possess antihypertensive, lipid-lowering, and anti-inflammatory properties, which contribute to their potential in cardiovascular disease prevention (Chanet, Milenkovic, Manach, Mazur, & Morand, 2012).
Antioxidant and Anti-inflammatory Effects
Kuzu, Kandemir, Yıldırım, Caglayan, and Küçükler (2020) found that hesperidin exhibits antioxidant, anti-inflammatory, and antiapoptotic effects, which can mitigate sodium arsenite-induced cardiotoxicity and neurotoxicity (Kuzu, Kandemir, Yıldırım, Caglayan, & Küçükler, 2020).
Potential in COVID-19 Treatment
A study by Ngwa et al. (2020) suggested the potential of flavonoid-based phytomedicines, including hesperetin, in developing prophylactics or therapeutics against COVID-19 (Ngwa et al., 2020).
Propriétés
Numéro CAS |
3566-99-2 |
|---|---|
Nom du produit |
Flavasperone |
Formule moléculaire |
C16H14O5 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
5-hydroxy-8,10-dimethoxy-2-methylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-8-4-11(17)15-12(18)6-9-5-10(19-2)7-13(20-3)14(9)16(15)21-8/h4-7,18H,1-3H3 |
Clé InChI |
ARXPDHLVDOYIPX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC |
SMILES canonique |
CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC |
melting_point |
203°C |
Autres numéros CAS |
3566-99-2 |
Description physique |
Solid |
Synonymes |
flavasperone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1234424.png)
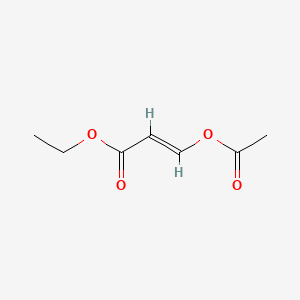
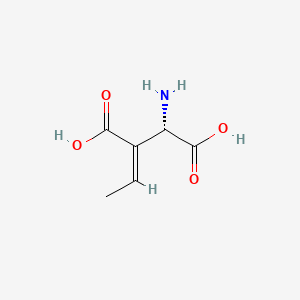
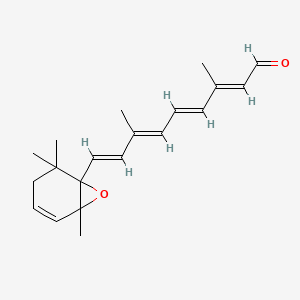
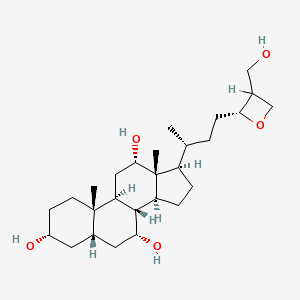
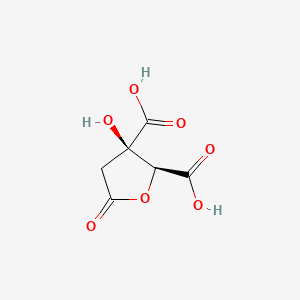
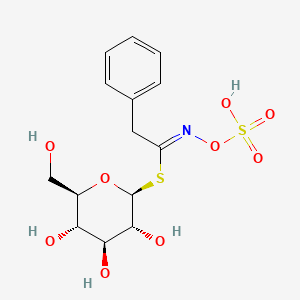
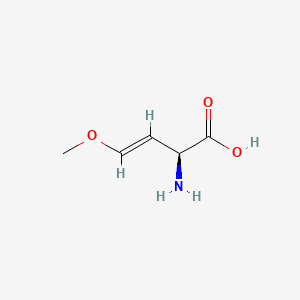
![(3R,8R,12Z,19Z,21Z,25R,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1234440.png)
